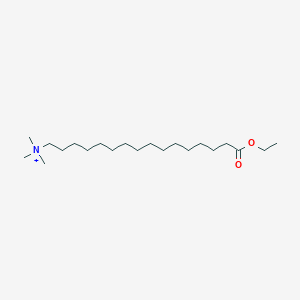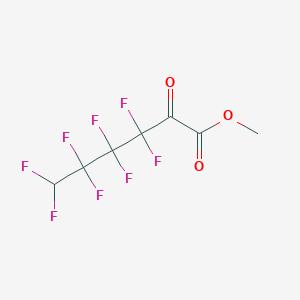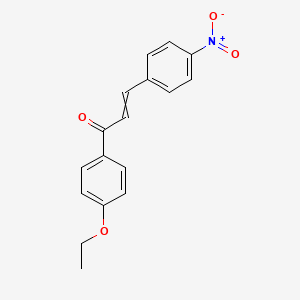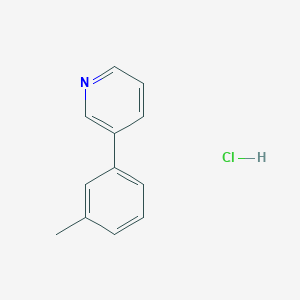
3-(3-Methylphenyl)pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)pyridine;hydrochloride is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)pyridine;hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with a suitable electrophile to introduce the 3-methylphenyl group. The reaction conditions typically involve the use of a solvent such as water or an organic solvent, and the reaction may be catalyzed by a metal catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidation, reduction, and substitution reactions, followed by purification techniques like crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines. These products can have different properties and applications depending on the nature of the substituents introduced .
Scientific Research Applications
3-(3-Methylphenyl)pyridine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylpyridine
3-Methylpyridine: A simpler compound with a similar pyridine structure but without the 3-methylphenyl group.
3-(4-Methylphenyl)pyridine: A compound with a similar structure but with the methyl group in a different position on the phenyl ring.
Properties
CAS No. |
79412-31-0 |
|---|---|
Molecular Formula |
C12H12ClN |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
3-(3-methylphenyl)pyridine;hydrochloride |
InChI |
InChI=1S/C12H11N.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12;/h2-9H,1H3;1H |
InChI Key |
YJELWTWZMJTRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


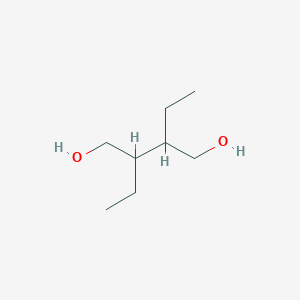
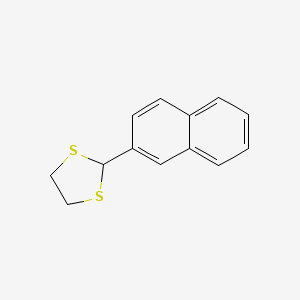

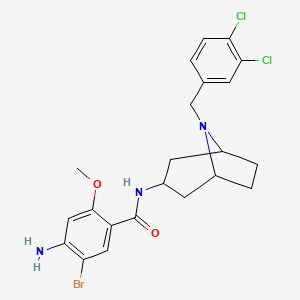
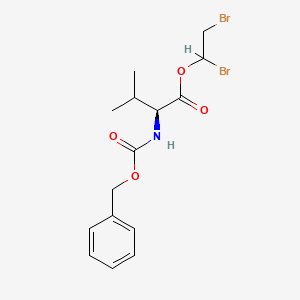
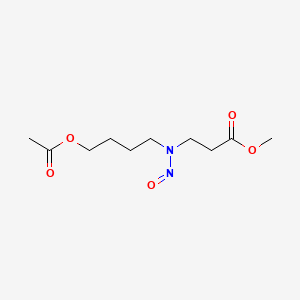

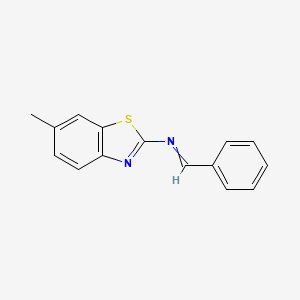
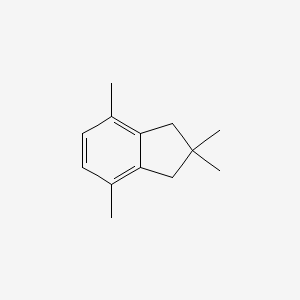

![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
